molecular formula C6H11N3 B6272593 methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine CAS No. 774213-87-5

methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B6272593
CAS No.: 774213-87-5
M. Wt: 125.2
InChI Key:
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Description

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.

Scientific Research Applications

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Histidine: An amino acid containing an imidazole ring.

    Metronidazole: An antimicrobial drug containing an imidazole ring.

Uniqueness

Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

774213-87-5

Molecular Formula

C6H11N3

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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